1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Overview
Description
“1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” is a chemical compound with intriguing properties that make it suitable for various applications in scientific research. It is closely related to “Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate”, which has a molecular formula of C11H13NO3 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of various studies. For instance, a new class of hexahydroisoquinolin derivatives has been discovered as EZH2 inhibitors . A structure–activity relationship study showed that the steric hindrance was important to the activity for EZH2 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 207.23 g/mol . The IUPAC name is “methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate” and the InChScientific Research Applications
1. Application as EZH2 Inhibitors
- Summary of the Application : The compound is used as a potential inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone lysine methyltransferase implicated in cancer aggressiveness, metastasis, and poor prognosis .
- Methods of Application : A structure-activity relationship study was conducted to understand the role of steric hindrance in the activity for EZH2 . This led to the discovery of several potent compounds with low nanomolar to sub-nanomolar potency for EZH2 .
- Results or Outcomes : Biological evaluation indicated that SKLB1049, a derivative of the compound, was a highly potent, SAM-competitive, and cell-active EZH2 inhibitor that decreased global H3K27me3 in SU-DHL-6 and Pfeiffer lymphoma cells in a concentration- and time-dependent manner . It also caused cell arrest in the G0/G1 phase .
2. Application as Acetylcholinesterase Inhibitors
- Summary of the Application : The compound is used as a potential inhibitor against the acetylcholinesterase enzyme (AChE), which plays a crucial role in Alzheimer’s disease .
- Methods of Application : A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized and their biological evaluation in inhibiting AChE was evaluated by the in-house gas chromatography method .
- Results or Outcomes : The synthesized carboxamides showed strong potency in inhibiting AChE . Nine compounds from the group had activities higher than or close to donepezil, the positive control . For example, compound 7 depicted an IC50 of 7 nM and showed better recovery from scopolamine-induced dementia than that of donepezil .
properties
IUPAC Name |
1-methyl-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h6H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPVZWSIJLPQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C=C(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653241 | |
Record name | 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
CAS RN |
88347-36-8 | |
Record name | 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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